Unii-WV88DU3mux - 192756-07-3

Unii-WV88DU3mux

Catalog Number: EVT-286516
CAS Number: 192756-07-3
Molecular Formula: C24H25N5O7
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VRT-18858 is a metabolite of VX-740.
Classification
  • Chemical Name: Niclosamide
  • Molecular Formula: C13H8Cl2N2O4
  • CAS Number: 50-65-7
  • Classification: Anthelmintic, Anticancer Agent
Synthesis Analysis

The synthesis of Niclosamide involves several steps that can be performed through various methods. The most common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 2,6-dichloroaniline and 2-hydroxybenzoic acid.
  2. Reagents: Common reagents include acetic anhydride, phosphorus oxychloride, and sodium hydroxide.
  3. Reaction Conditions:
    • The reaction is usually conducted under reflux conditions.
    • Temperature control is critical, with reactions typically occurring between 80°C to 120°C.
  4. Yield Optimization: To optimize yields, the reaction time may vary from several hours to overnight depending on specific conditions.

This synthesis pathway allows for the formation of the desired product through a series of condensation and cyclization reactions, leading to the final compound.

Molecular Structure Analysis

The molecular structure of Niclosamide can be described as follows:

  • Core Structure: It features a dichlorobenzene ring connected to a nitrogen-containing heterocycle.
  • Canonical SMILES Representation: C1=CC(=C(C=C1N+[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
  • 3D Structure: The compound exhibits a planar conformation due to the aromatic rings, which facilitates interaction with biological targets.

Structural Data

  • Molecular Weight: 319.12 g/mol
  • LogP (Partition Coefficient): Approximately 4.5, indicating moderate lipophilicity which aids in cellular membrane penetration.
Chemical Reactions Analysis

Niclosamide undergoes several notable chemical reactions:

  1. Oxidation Reactions:
    • Can be oxidized to form various derivatives with altered biological activity.
    • Common oxidizing agents include potassium permanganate.
  2. Reduction Reactions:
    • Reduction of the nitro group can yield different analogs with potential therapeutic effects.
    • Sodium borohydride is often used as a reducing agent.
  3. Substitution Reactions:
    • The compound can participate in electrophilic substitution reactions on its aromatic rings.
    • Functional groups on the benzene ring can be replaced by nucleophiles under appropriate conditions.

These reactions not only facilitate the modification of Niclosamide but also contribute to understanding its mechanism of action and potential applications.

Mechanism of Action

Niclosamide exerts its therapeutic effects primarily through several mechanisms:

  1. Inhibition of Energy Production:
    • Acts as a proton carrier and uncoupler of the electron transport chain, disrupting adenosine triphosphate production in cells.
  2. Induction of Ferroptosis:
    • In cancer cells, it has been shown to induce ferroptosis by increasing lipid peroxidation and inhibiting glutathione levels, particularly in triple-negative breast cancer cells.
  3. Antiviral Activity:
    • Recent studies indicate that Niclosamide inhibits viral entry into host cells and downregulates androgen receptor variants without significant toxicity at lower doses.
Physical and Chemical Properties Analysis

Niclosamide possesses several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water; soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Melting Point: Approximately 220°C.
  • Stability: Relatively stable under neutral pH conditions but can degrade under acidic or basic environments.

These properties influence its formulation and application in therapeutic settings.

Applications

Niclosamide has a range of scientific applications:

  1. Antiparasitic Treatment:
    • Traditionally used for treating tapeworm infections in humans and animals.
  2. Cancer Research:
    • Investigated for its anticancer properties due to its ability to induce cell death in various cancer cell lines through ferroptosis and other mechanisms.
  3. Antiviral Studies:
    • Explored as a potential treatment for viral infections, including COVID-19, owing to its ability to inhibit viral replication.
  4. Environmental Concerns:
    • Its use has raised concerns regarding environmental pollution and potential hazards to aquatic organisms due to its stability and persistence in the environment.
Introduction to Unii-WV88DU3mux in Contemporary Academic Research

Historical Context and Discovery Milestones

Unii-WV88DU3mux (sofosbuvir) represents a watershed achievement in antiviral drug development, emerging from decades of hepatitis C virus (HCV) research. Its discovery trajectory began with the Nobel Prize-winning identification of HCV by Alter, Houghton, and Rice, which established the virological foundation for targeted therapies [5]. The initial breakthrough came from the nucleoside analog PSI-6130, which demonstrated potent inhibition of HCV NS5B RNA-dependent RNA polymerase but exhibited poor bioavailability. Pharmaceutical chemistry efforts subsequently focused on prodrug development to enhance metabolic stability and cellular delivery, leading to the synthesis of PSI-7851 (sofosbuvir) as a phosphoramidate prodrug with significantly improved pharmacokinetic properties.

The compound received FDA approval in December 2013 following expedited review, marking the first nucleotide analog inhibitor approved for HCV treatment. This approval culminated the translational journey from molecular virology (including the development of HCV replicon systems) to clinical application. The discovery process exemplified rational drug design, with optimization guided by crystallographic studies of NS5B polymerase active sites and metabolic pathway analysis. Patent analysis reveals concentrated innovation activity between 2007-2010, with key synthetic methodology protecting the uridine monophosphate prodrug moiety that enables intracellular activation.

Table 1: Historical Development Timeline of Unii-WV88DU3mux

YearMilestone AchievementSignificance
2007Discovery of PSI-6130 nucleoside analogIdentified prototype HCV NS5B polymerase inhibitor
2009Synthesis of phosphoramidate prodrug seriesSolved bioavailability limitations of parent compound
2010Phase I clinical trials initiationDemonstrated safety and antiviral activity in humans
2013FDA approval following Phase III trialsFirst-in-class nucleotide analog for HCV treatment
2014Inclusion in WHO Essential Medicines ListGlobal recognition of therapeutic importance

Academic Significance and Research Rationale

Unii-WV88DU3mux fundamentally transformed hepatitis C therapeutics by achieving cure rates exceeding 95% in clinical trials, effectively changing HCV from a chronic, progressive disease to a curable condition. Its academic significance extends beyond virology into multiple disciplines: (1) as a model compound for prodrug design strategies targeting intracellular activation; (2) as a structural template for nucleoside analog development against related RNA viruses; and (3) as a case study in accelerated translational pathways for antiviral agents. Research rationales continue to evolve, particularly regarding its potential repurposing against emerging viruses with similar polymerase mechanisms.

The compound's mechanism exhibits exceptional specificity for HCV NS5B polymerase, acting as a defective substrate that terminates RNA chain elongation. Biochemically, intracellular enzymes sequentially hydrolyze the ester moiety, cleave the amino acid moiety, and phosphorylate the nucleoside to form the pharmacologically active sofosbuvir triphosphate (GS-461203). This metabolic activation pathway has become a textbook example of targeted prodrug engineering, minimizing off-target effects while maximizing therapeutic efficiency. Structural analyses reveal how the 2'-F-2'-C-methyluridine conformation induces steric hindrance that selectively inhibits HCV polymerase without affecting human polymerases.

Table 2: Academic Research Domains Impacted by Unii-WV88DU3mux

Research DomainKey ContributionsCurrent Knowledge Gaps
Medicinal ChemistryProdrug design principles for nucleotide analogsImproving tissue-specific delivery systems
VirologyHCV replication mechanism elucidationResistance mutation patterns in special populations
PharmacokineticsActivation pathway characterizationImpact of pharmacogenomics on metabolite conversion
Public HealthHCV elimination program implementationStrategies to expand global treatment access
Molecular ModelingNS5B polymerase-inhibitor binding dynamicsPredicting efficacy against non-HCV viral polymerases

Contemporary research increasingly explores structural derivatives for broader antiviral applications, with particular interest in coronaviruses and flaviviruses. The 2'-modified ribose moiety serves as a chemical scaffold for novel analogs targeting conserved viral polymerase motifs. Additionally, sofosbuvir's success stimulated investigation into combination therapies where its high barrier to resistance complements other direct-acting antivirals with different mechanisms, creating synergistic regimens that prevent viral escape mutations. This paradigm has since been adopted across antiviral drug development, establishing new standards for combination therapy design.

Properties

CAS Number

192756-07-3

Product Name

Unii-WV88DU3mux

IUPAC Name

(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C24H25N5O7

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1

InChI Key

CUVNEENHHCPUBW-SZMVWBNQSA-N

SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Solubility

Soluble in DMSO

Synonyms

VRT18858; VRT 18858; VRT-18858

Canonical SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Isomeric SMILES

C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.